2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl sulfonyl group, a phenyl sulfanyl group, and a trifluoromethyl thiadiazol group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
The compound likely undergoes electrophilic aromatic substitution, a common reaction for aromatic compounds . This involves the attack of an electrophile at carbon to form a cationic intermediate, followed by loss of a proton to regenerate the aromatic ring .Scientific Research Applications
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies aim to understand the structural activity relationship and potential health risks associated with such compounds (Ashby et al., 1978).
Contamination and Removal Technologies
The removal of persistent organic pollutants like sulfamethoxazole, which contains sulfonamide and amine groups, from water sources has been extensively studied. Techniques such as adsorption, photocatalytic degradation, and advanced oxidation processes highlight the environmental impact and remediation efforts for these compounds (Prasannamedha & Kumar, 2020).
Sulfonamide Drugs and Patent Review
The primary sulfonamide moiety is present in a wide range of clinically used drugs, reflecting its importance in medicinal chemistry. The review covers scientific and patent literature on sulfonamides, including their application as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the development of novel drugs (Carta, Scozzafava, & Supuran, 2012).
Advanced Oxidation Processes for Drug Degradation
The degradation of acetaminophen in aqueous media using advanced oxidation processes (AOPs) has been reviewed, providing insights into the mechanisms, kinetics, and environmental implications of pharmaceutical contaminants. This research underscores the importance of understanding the chemical properties and degradation pathways of such compounds (Qutob et al., 2022).
Novel Synthesis Approaches
Research into novel synthesis methods for drugs like omeprazole, which involve sulfide and sulfoxide transformations, showcases the pharmaceutical industry's interest in developing efficient and scalable synthetic routes for compounds with sulfonamide structures (Saini et al., 2019).
Biological Activities of Heterocyclic Compounds
The pharmacological potential of heterocyclic compounds based on thiadiazoles has been extensively reviewed, indicating their importance in developing new therapeutic agents with antimicrobial, anti-inflammatory, and antitumor activities (Lelyukh, 2019).
Properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4S3/c1-29-11-6-8-12(9-7-11)32(27,28)25-13-4-2-3-5-14(13)30-10-15(26)22-17-24-23-16(31-17)18(19,20)21/h2-9,25H,10H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECRQSPLJRXQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.